b-袋细胞肽(加州海兔)

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The b-Bag Cell Peptide is a peptide hormone of the Californian sea hare, Aplysia californica . The bag cell neurons of Aplysia mediate egg-laying behavior through the coordinated secretion of a suite of peptides derived from a single gene product, the egg-laying prohormone (proELH) .

Synthesis Analysis

The bag cell neurons synthesize an egg-laying hormone (ELH) precursor protein, yielding multiple bioactive peptides, including ELH, several bag cell peptides (BCP), and acidic peptide (AP) . The peptide profiles of bag cells from Aplysiidae species are similar to that of A. californica bag cells .Chemical Reactions Analysis

Bag cell peptides are secreted in response to an all-or-none afterdischarge during which electrically coupled bag cells fire a coordinated train of action potentials that ultimately induces peptide secretion into the neurohemal region within the surrounding connective sheath .科学研究应用

Summary of Application

The b-Bag Cell Peptide is crucial in neurobiological studies for understanding neuropeptide function and neuronal communication. It has been used to investigate the modulation of ion channels and the long-lasting changes in excitability that control animal behavior .

Methods of Application

Researchers employ techniques like single-cell mass spectrometry to profile neuronal populations. They analyze neurons’ neuropeptide content to understand their roles in behavior and homeostasis .

Results: The studies have identified distinct neuronal populations with unique neuropeptide profiles, providing insights into the cellular mechanisms underlying behaviors like feeding and mating .

Methods of Application: Experimental procedures involve applying the peptide to bag cell neurons and measuring the resultant changes in cyclic AMP levels, using assays like ELISA or mass spectrometry .

Results: The application of b-Bag Cell Peptide has been shown to elevate cyclic AMP levels, affecting the amplitude of voltage-dependent potassium currents .

Methods of Application: Researchers stimulate the bag cell neurons and observe the resulting electrophysiological changes and neuropeptide release patterns .

Results: The release of b-Bag Cell Peptide has been linked to the onset of a series of reproductive behaviors, culminating in egg laying .

Methods of Application: Pharmacological studies involve the administration of the peptide to neural tissues and monitoring the effects on ion channel activity and neuron excitability .

Results: Research has provided evidence for the peptide’s role in modulating ion channel activity, which could inform the design of new neuroactive drugs .

Methods of Application: Behavioral assays are coupled with neurophysiological recordings to assess the effects of the peptide on specific behaviors .

Results: Distinct neuropeptide profiles, including those involving b-Bag Cell Peptide, have been associated with specific behavioral patterns .

Methods of Application: Techniques like MALDI-TOF mass spectrometry are used to analyze the peptide’s structure and modifications after synthesis .

Results: Studies have revealed the presence of posttranslational modifications essential for the peptide’s bioactivity and its role in cellular communication .

7. Multitransmitter System Analysis

Summary of Application

The b-Bag Cell Peptide has been identified as a second neurotransmitter in the bag cells of Aplysia, which are considered a multitransmitter system. This peptide is involved in the regulation of neural events underlying egg-laying behavior .

Methods of Application

Researchers stimulate bag cells and analyze the inhibitory activity on target neurons. They use protease inhibitors to prevent peptide degradation and employ techniques like arterial perfusion to study the peptide’s potency .

Results

The peptide is rapidly inactivated after release, suggesting a role in regulating rapid neural events. It also undergoes carboxypeptidase cleavage, which activates its neuroactive forms .

Methods of Application: A high-throughput single-cell mass spectrometry approach is used to analyze individual neurons and assign peptides from prohormones by mass matching against an in silico peptide library .

Results: Over 26,000 neurons were analyzed, revealing 40 unique neuronal populations with distinct neuropeptide profiles, which aids in understanding the role of neuropeptides in homeostatic functions and behaviors .

Methods of Application: Researchers apply the peptide to neuronal cultures and use electrophysiological techniques like patch-clamp to measure changes in ion channel activity .

Results: The peptide has been found to decrease the amplitudes of voltage-dependent potassium currents, providing insights into the modulation of neuronal excitability .

Methods of Application: Peptide B, a variant of the b-Bag Cell Peptide, is used to induce bag-cell activity, and its effects are localized using neuroanatomical mapping techniques .

Results: The induction of bag-cell activity by Peptide B has been localized to specific sites within the cerebral and pleural ganglia, enhancing our understanding of the neural circuitry involved in Aplysia’s reproductive behaviors .

未来方向

属性

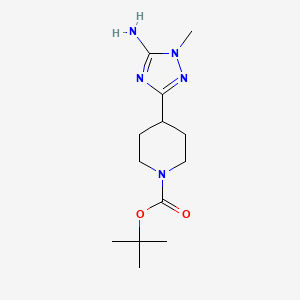

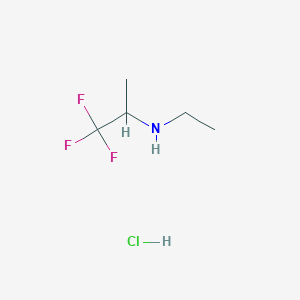

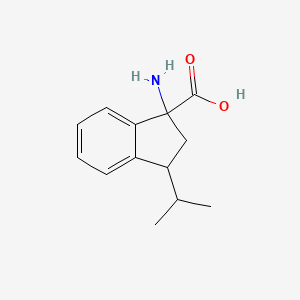

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-5-yl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H53N13O6/c1-19(2)14-24(44-27(47)22(34)10-6-12-40-32(35)36)29(49)43-23(11-7-13-41-33(37)38)28(48)45-25(15-20-8-4-3-5-9-20)30(50)46-26(31(51)52)16-21-17-39-18-42-21/h3-5,8-9,17-19,22-26H,6-7,10-16,34H2,1-2H3,(H,39,42)(H,43,49)(H,44,47)(H,45,48)(H,46,50)(H,51,52)(H4,35,36,40)(H4,37,38,41)/t22-,23-,24-,25-,26-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGAZISNJIGFPHS-LROMGURASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CN=CN2)C(=O)O)NC(=O)C(CCCN=C(N)N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC2=CN=CN2)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H53N13O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

727.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

b-Bag Cell Peptide (Aplysia californica) | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Amino-2-[(pyridin-4-yl)methyl]propan-1-ol dihydrochloride](/img/structure/B1381235.png)

![tert-Butyl 3-oxo-2,6-diazabicyclo[3.2.1]octane-6-carboxylate](/img/structure/B1381239.png)